Bienvenue dans la boutique en ligne BenchChem!

O-Methyl temazepam

Pharmaceutical Analysis Regulatory Compliance Reference Standards

O-Methyl temazepam is the 3-methoxy derivative of the benzodiazepine hypnotic temazepam, formally designated as Temazepam EP Impurity D (European Pharmacopoeia) and O-Methyl Temazepam USP Impurity. It is an achiral, racemic compound with the molecular formula C₁₇H₁₅ClN₂O₂ and a molecular weight of 314.77 g/mol.

Molecular Formula C17H15ClN2O2
Molecular Weight 314.8 g/mol
CAS No. 17191-70-7
Cat. No. B3348447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-Methyl temazepam
CAS17191-70-7
Molecular FormulaC17H15ClN2O2
Molecular Weight314.8 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)Cl)C(=NC(C1=O)OC)C3=CC=CC=C3
InChIInChI=1S/C17H15ClN2O2/c1-20-14-9-8-12(18)10-13(14)15(11-6-4-3-5-7-11)19-16(22-2)17(20)21/h3-10,16H,1-2H3
InChIKeyJVCZEDGTKACWMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

O-Methyl Temazepam (CAS 17191-70-7) – Pharmacopoeial Identity and Core Characteristics for Procurement Decisions


O-Methyl temazepam is the 3-methoxy derivative of the benzodiazepine hypnotic temazepam, formally designated as Temazepam EP Impurity D (European Pharmacopoeia) and O-Methyl Temazepam USP Impurity . It is an achiral, racemic compound with the molecular formula C₁₇H₁₅ClN₂O₂ and a molecular weight of 314.77 g/mol [1]. Unlike the parent drug temazepam, the 3-hydroxyl group is replaced by a methoxy substituent, which fundamentally alters its stereochemical lability and confers distinct physicochemical properties that are critical for analytical reference standard applications [2].

Why Generic 3-Alkoxy Benzodiazepines Cannot Substitute for O-Methyl Temazepam in Regulated Analytical Workflows


Although the 3-methoxy benzodiazepine scaffold appears in multiple research compounds, O-methyl temazepam is uniquely codified in pharmacopoeial monographs as the official reference standard for temazepam impurity profiling [1]. Generic 3-methoxy benzodiazepines or non-pharmacopoeial 'research grade' materials lack the defined purity, full characterization data package, and regulatory traceability required for ANDA/NDA submissions, method validation, and QC release testing [2]. Furthermore, the stereochemical behavior of O-methyl temazepam under acidic conditions is measurably different from both its 3-hydroxy parent (temazepam) and its 3-ethoxy homolog, meaning that analytical retention times, degradation pathways, and chiral stability cannot be assumed interchangeable [3].

Quantitative Differentiation Evidence for O-Methyl Temazepam Against Closest Analogs


Pharmacopoeial Codification: Only O-Methyl Temazepam Is Officially Designated as Temazepam EP Impurity D

O-Methyl temazepam (CAS 17191-70-7) is the sole compound recognized as Temazepam Impurity D by the European Pharmacopoeia (EP) and as O-Methyl Temazepam USP Impurity by the United States Pharmacopeia . It is supplied as an EP Reference Standard (EDQM catalogue Y0000345) with a pharmaceutical primary standard grade, intended exclusively for use as prescribed in the EP monograph . In contrast, generic 3-methoxy-temazepam available from non-pharmacopoeial vendors (e.g., 'min. 95% HPLC' grade) lacks this official status and the accompanying regulatory documentation .

Pharmaceutical Analysis Regulatory Compliance Reference Standards

Stereochemical Stability Under Acidic Conditions: 3-O-Methyl Temazepam Resists Direct Racemization Unlike Temazepam

In acidic aqueous solutions (acetonitrile: 2.5 M H₂SO₄, 4:1 v/v, 50°C), enantiomeric temazepam (TMZ) and oxazepam (OX) underwent racemization at rates approximately 40-fold faster than their rates of hydrolysis [1]. Critically, enantiomeric 3-O-alkyl derivatives—including 3-O-methyltemazepam—did not themselves undergo racemization under these conditions; only their hydrolysis products (TMZ or OX) subsequently racemized [1]. This represents a fundamental mechanistic distinction: the methoxy capping of the 3-hydroxyl group eliminates the direct racemization pathway available to the parent 3-hydroxy benzodiazepine.

Chiral Stability Forced Degradation Method Validation

Quantified Stereoselectivity in Homonucleophilic Substitution: 63:1 for 3-O-Methyl vs. 94:1 for 3-O-Ethyl Temazepam

In anhydrous acidic methanol containing 0.5 M D₂SO₄ at 50°C, enantiomeric 3-O-methyltemazepam underwent homonucleophilic substitution with a stereoselectivity of approximately 63:1 [1]. Under analogous conditions in deuterated ethanol, enantiomeric 3-O-ethyltemazepam exhibited a stereoselectivity of approximately 94:1 [1]. The 1.5-fold difference in stereoselectivity between the two 3-alkoxy homologs demonstrates that the alkoxy substituent size directly modulates the stereochemical outcome at the C3 position.

Chiral Chromatography Stereoselective Synthesis Benzodiazepine Chemistry

Differential Melting Point Enables Unambiguous Identity Confirmation Against Temazepam

O-Methyl temazepam exhibits a melting point of 146–147°C (recrystallized from ethyl ether), whereas temazepam free base melts at 119–121°C . This approximately 27°C elevation in melting point arises from the replacement of the hydrogen-bond-donating 3-hydroxyl group with a methoxy substituent, reducing intermolecular hydrogen bonding and altering crystal packing. The large melting point differential provides a simple, pharmacopoeia-agnostic identity confirmation test.

Identity Testing Physicochemical Characterization Quality Control

GC-MS Spectral Differentiation: Unique Fragmentation Pattern Enables Unambiguous Identification in Complex Matrices

The GC-MS spectrum of O-methyl temazepam (3-methoxydizepam) is catalogued in the Maurer/Meyer/Pfleger/Weber GC-MS Library of Drugs, Poisons, and Their Metabolites as well as the Wiley Mass Spectra of Designer Drugs database, with a distinct fragmentation pattern arising from the 3-methoxy substitution [1]. The mass spectrum is included in standard forensic and clinical toxicology spectral libraries, providing a verified reference for unambiguous identification in urine, serum, and meconium samples where temazepam and multiple benzodiazepine metabolites co-elute [2]. Unlike temazepam, which requires derivatization (TMS) for optimal GC-MS analysis, the methyl ether is directly amenable to GC-MS without derivatization [3].

GC-MS Forensic Toxicology Impurity Profiling

Procurement-Relevant Application Scenarios for O-Methyl Temazepam Based on Verified Differentiation Evidence


Pharmaceutical ANDA/NDA Submission: Impurity D Reference Standard for Temazepam Drug Product QC Release

When preparing an Abbreviated New Drug Application (ANDA) or New Drug Application (NDA) for a generic temazepam formulation, the use of the official EP Impurity D reference standard (O-Methyl temazepam, EDQM Y0000345) is mandatory for related substances testing per the European Pharmacopoeia monograph. This standard provides the regulatory traceability, full Certificate of Analysis, and Structure Elucidation Report required by USP, EMA, JP, and BP [1]. Non-pharmacopoeial 3-methoxy-temazepam cannot substitute because it lacks the compendial designation and validated purity documentation [2].

Stability-Indicating HPLC Method Development: Stereochemically Stable Impurity Marker for Forced Degradation Studies

In forced degradation studies under acidic stress conditions, O-methyl temazepam serves as a stereochemically stable impurity marker. Unlike temazepam, which undergoes rapid racemization (40-fold faster than hydrolysis in acetonitrile:2.5 M H₂SO₄ at 50°C), 3-O-methyltemazepam does not directly racemize, ensuring that the impurity peak remains chromatographically consistent throughout the study [1]. This property simplifies peak tracking and quantification in stability-indicating HPLC method validation.

Forensic Toxicology Confirmation: Underivatized GC-MS Identification of Temazepam Metabolite/Impurity in Biological Matrices

Forensic and clinical toxicology laboratories analyzing urine, serum, or meconium for benzodiazepine exposure can use O-methyl temazepam as a reference standard for GC-MS confirmation without the need for TMS derivatization. The compound's spectrum is included in the Maurer/Pfleger/Weber GC-MS library and the Wiley Mass Spectra of Designer Drugs database, providing authoritative spectral matching for defensible identification [1]. This is particularly valuable when temazepam itself requires derivatization and may co-elute with metabolites.

Chiral Method Development: Calibrant for Stereoselective Substitution Studies on 1,4-Benzodiazepines

For research groups investigating stereoselective reactions at the C3 position of 1,4-benzodiazepines, O-methyl temazepam provides a well-characterized reference point with a documented homonucleophilic substitution stereoselectivity of 63:1 in acidic methanol [1]. This contrasts with the 94:1 selectivity of the 3-ethyl homolog, enabling systematic study of alkoxy substituent effects on chiral outcomes in benzodiazepine chemistry [1].

Quote Request

Request a Quote for O-Methyl temazepam

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.